Lipophilicity Differentiation: ASB-4 vs. ASB-2 – Measured LogP Comparison
Ammonium sulfobetaine-4 (C18 tail, n=3 propyl spacer) exhibits an experimentally determined LogP of 7.579, compared with 7.189 for ammonium sulfobetaine-2 (C18 tail, n=2 ethyl spacer), representing a ΔLogP of +0.39 . This difference corresponds to an approximately 2.5-fold higher octanol-water partition coefficient for ASB-4. The difference arises from the additional methylene unit in the propyl spacer of ASB-4 versus the ethyl spacer of ASB-2, despite both bearing identical C18 hydrophobic tails . In the QSAR framework established for quaternary alkylammonium sulfobetaine aquatic toxicity, LogP is the sole predictor of acute toxicity (48-h EC50) to Daphnia magna, with the equation log(1/EC50) proportional to logP, placing ASB-4 at a predictably higher toxicity tier than ASB-2 [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 7.579 (experimental) |
| Comparator Or Baseline | Ammonium sulfobetaine-2 (CAS 103683-19-8): LogP = 7.189 (experimental) |
| Quantified Difference | ΔLogP = +0.39 (ASB-4 is ~2.5× more lipophilic) |
| Conditions | Experimental LogP values from chemsrc.com database; standard stir-flask or computational determination |
Why This Matters
Higher LogP directly translates to stronger membrane partitioning and predictive aquatic toxicity, making ASB-4 specifically suitable for applications requiring enhanced hydrophobic surface adsorption while necessitating careful ecotoxicological risk assessment compared to shorter-spacer analogs.
- [1] Davies J, Ward RS, Hodges G, Roberts DW. QSAR modeling of acute toxicity of quaternary alkylammonium sulfobetaines to Daphnia magna. Environ Toxicol Chem. 2004;23(9):2111-2115. View Source
